

# Structural Confirmation of Ethyl 3chloropyridazine-4-carboxylate: A Comparative Guide

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Compound of Interest		
Compound Name:	Ethyl 3-chloropyridazine-4-	
Cat. No.:	carboxylate B179850	Get Quote

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural confirmation of **Ethyl 3-chloropyridazine-4-carboxylate**. It outlines a plausible synthetic pathway and details the expected outcomes from various spectroscopic techniques, offering a comparative framework for product analysis against alternative structures.

## **Spectroscopic Data for Structural Confirmation**

The definitive identification of **Ethyl 3-chloropyridazine-4-carboxylate** relies on the cumulative evidence from several spectroscopic methods. Although a complete set of experimental data for this specific compound is not readily available in peer-reviewed literature, the following table summarizes the expected and analogous data based on established principles of spectroscopy and data from similar structures.



Technique	Expected Spectroscopic Data for Ethyl 3- chloropyridazine-4- carboxylate	Rationale and Comparison with Alternatives
<sup>1</sup> H NMR	δ (ppm): 9.1-9.3 (d, 1H, H-6), 7.8-8.0 (d, 1H, H-5), 4.4-4.6 (q, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), 1.4-1.6 (t, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )	The two doublets in the aromatic region are characteristic of adjacent protons on the pyridazine ring. An alternative isomer, such as Ethyl 6-chloropyridazine-4-carboxylate, would likely show a different coupling pattern and chemical shifts for the ring protons.
<sup>13</sup> C NMR	δ (ppm): ~164 (C=O), ~155 (C-Cl), ~152 (C-4), ~130 (C-5), ~128 (C-6), ~62 (-OCH <sub>2</sub> ), ~14 (-CH <sub>3</sub> )	The chemical shifts are predicted based on the electronic environment. The downfield shift of the carbon attached to chlorine (C-3) is a key indicator. Isomeric impurities would present a different set of signals in the aromatic region.
Mass Spec.	m/z: 186.02 (M+), 188.02 (M+2+, ~33% intensity) for C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub> . Key fragmentation peaks may include [M-C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup> and [M-COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> .	The characteristic M/M+2 isotopic pattern for a single chlorine atom is a crucial piece of evidence.[1] The fragmentation pattern helps to confirm the presence of the ethyl ester group.
IR	ν (cm <sup>-1</sup> ): ~1730 (strong, C=O stretch), ~1580 (C=N stretch), ~1100 (C-O stretch)	The strong carbonyl absorption confirms the ester functionality.  The position of the C=N stretch is indicative of the pyridazine ring. The absence of a broad



O-H stretch would rule out the corresponding carboxylic acid impurity.

## **Experimental Protocols**

A viable synthetic route to **Ethyl 3-chloropyridazine-4-carboxylate** can be conceptualized based on established pyridazine syntheses.

# Proposed Synthesis of Ethyl 3-chloropyridazine-4-carboxylate

The proposed synthesis proceeds in two main stages: the formation of a pyridazinone ring followed by chlorination.

Step 1: Synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

- Reaction Setup: A solution of diethyl 2-formylsuccinate in a suitable solvent such as ethanol
  is prepared in a round-bottom flask equipped with a reflux condenser.
- Reagent Addition: Hydrazine hydrate is added dropwise to the stirred solution at ambient temperature.
- Cyclization: The reaction mixture is heated to reflux for a period of 4 to 6 hours to facilitate
  the cyclization and formation of the pyridazinone ring.
- Work-up and Purification: Upon cooling, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent like ethanol to yield the desired Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.

#### Step 2: Chlorination to Yield **Ethyl 3-chloropyridazine-4-carboxylate**

• Reaction Setup: The dried Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is carefully added to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl<sub>3</sub>), in a flask cooled in an ice bath.

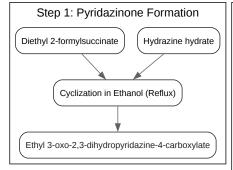


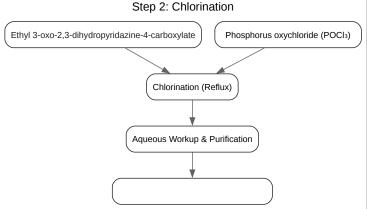
- Chlorination Reaction: The mixture is gradually warmed and then heated to reflux for 2 to 3 hours.
- Quenching and Extraction: After cooling, the reaction mixture is cautiously poured onto
  crushed ice. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate
  solution). The aqueous layer is extracted multiple times with an organic solvent like ethyl
  acetate.
- Isolation and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The final product, Ethyl 3chloropyridazine-4-carboxylate, is purified from the crude residue using column chromatography on silica gel.

#### **Visualizations**

The following diagrams illustrate the proposed synthesis and the logical workflow for the structural confirmation of the final product.

Proposed Synthesis of Ethyl 3-chloropyridazine-4-carboxylate

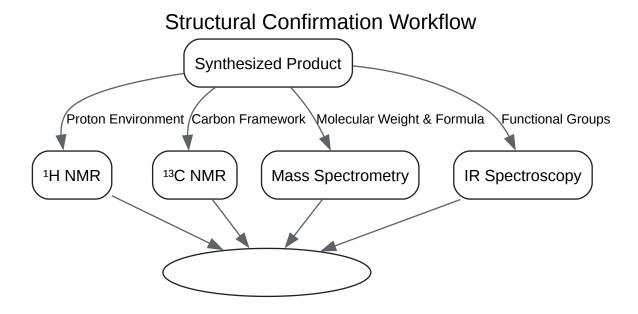






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Caption: A two-step synthetic workflow for the preparation of the target compound.



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Caption: The logical flow of spectroscopic analysis for structural elucidation.

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### References

- 1. PubChemLite Ethyl 3-chloropyridazine-4-carboxylate (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
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